molecular formula C12H17BrO B8668079 1-(3-Bromopropoxy)-2-propylbenzene CAS No. 40786-49-0

1-(3-Bromopropoxy)-2-propylbenzene

Cat. No. B8668079
M. Wt: 257.17 g/mol
InChI Key: LEZQBBKUHQPWFO-UHFFFAOYSA-N
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Patent
US04808729

Procedure details

The title compound was prepared according to the procedure of Example 7 using 2-n-propylphenol (30 g, 0.22 mol) in methylene chloride (400 ml), sodium hydroxide (18.8 g, 0.44 mol) in water (400 ml), 1,3-dibromopropane (100 g, 1 mol) and tetra-n-butylammonium bisulfate (80 g, 0.22 mol). Distillation of the crude product yielded 55 g (75%) of pure material, b.p. 85°-87° (0.1 mm Hg).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
80 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH2:2][CH3:3].[OH-].[Na+].[Br:13][CH2:14][CH2:15][CH2:16]Br>C(Cl)Cl.O.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:13][CH2:14][CH2:15][CH2:16][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:1][CH2:2][CH3:3] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1)O
Step Two
Name
Quantity
18.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
80 g
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C(C=CC=C1)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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